molecular formula C4H8BrNO3 B14704544 2-Bromo-2-nitrobutan-1-ol CAS No. 22632-02-6

2-Bromo-2-nitrobutan-1-ol

Cat. No.: B14704544
CAS No.: 22632-02-6
M. Wt: 198.02 g/mol
InChI Key: ZJONNBCVUGFDFN-UHFFFAOYSA-N
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Description

2-Bromo-2-nitrobutan-1-ol is an organic compound with the molecular formula C4H8BrNO3. It is a brominated nitro alcohol, which is often used in various chemical reactions and industrial applications due to its unique properties. This compound is known for its antimicrobial activity and is commonly used as a preservative in various products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2-nitrobutan-1-ol typically involves the bromination of 2-nitrobutan-1-ol. One common method is the reaction of 2-nitrobutan-1-ol with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-nitrobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro ketones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-bromo-2-aminobutan-1-ol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 2-nitrobutan-1-ol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

    Oxidation: 2-Bromo-2-nitrobutan-1-one

    Reduction: 2-Bromo-2-aminobutan-1-ol

    Substitution: 2-Nitrobutan-1-ol

Scientific Research Applications

2-Bromo-2-nitrobutan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of brominated and nitro compounds.

    Biology: The compound’s antimicrobial properties make it useful in biological studies, especially in the development of antimicrobial agents.

    Medicine: It is investigated for its potential use in pharmaceuticals, particularly as a preservative in formulations.

    Industry: The compound is used as a preservative in various industrial products, including cosmetics, personal care products, and household cleaners.

Mechanism of Action

The antimicrobial activity of 2-Bromo-2-nitrobutan-1-ol is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The bromine and nitro groups play a crucial role in this mechanism, as they interact with microbial proteins and enzymes, leading to cell death. The compound targets multiple pathways, making it effective against a broad spectrum of microorganisms.

Comparison with Similar Compounds

2-Bromo-2-nitrobutan-1-ol can be compared with other brominated nitro alcohols, such as 2-Bromo-2-nitropropan-1,3-diol (Bronopol). While both compounds exhibit antimicrobial properties, this compound is unique in its specific structure and reactivity. Bronopol, for example, is more commonly used as a preservative in cosmetics and pharmaceuticals due to its higher solubility in water.

List of Similar Compounds

  • 2-Bromo-2-nitropropan-1,3-diol (Bronopol)
  • 2-Bromo-2-nitroethanol
  • 2-Bromo-2-nitrobutan-1-one

Properties

CAS No.

22632-02-6

Molecular Formula

C4H8BrNO3

Molecular Weight

198.02 g/mol

IUPAC Name

2-bromo-2-nitrobutan-1-ol

InChI

InChI=1S/C4H8BrNO3/c1-2-4(5,3-7)6(8)9/h7H,2-3H2,1H3

InChI Key

ZJONNBCVUGFDFN-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)([N+](=O)[O-])Br

Origin of Product

United States

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